派屈丁尼

描述

科学研究应用

派昔替尼在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在医学上,它主要用于治疗腱鞘巨细胞瘤 (TGCT),这是一种罕见的非恶性肿瘤,会导致滑膜和腱鞘增厚和过度生长,从而导致周围关节组织受损 。派昔替尼也正在研究其作为单药疗法或联合疗法用于各种恶性肿瘤的潜力 。在生物学上,它被用来研究集落刺激因子 1 (CSF1) 受体通路及其在肿瘤生长和转移中的作用 .

作用机制

生化分析

Biochemical Properties

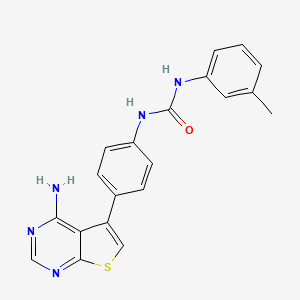

Pexidartinib is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). By inhibiting CSF1R, pexidartinib blocks the signaling pathways that promote the survival and proliferation of tumor-associated macrophages. This inhibition leads to a reduction in the number of these macrophages, which are essential for the growth and maintenance of TGCT . Additionally, pexidartinib interacts with other tyrosine kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3), further contributing to its antitumor effects .

Cellular Effects

Pexidartinib exerts significant effects on various cell types and cellular processes. In TGCT, it reduces the number of tumor-associated macrophages, leading to decreased tumor growth and improved patient symptoms . Pexidartinib also impacts cell signaling pathways by inhibiting the CSF1R signaling cascade, which is crucial for the survival and proliferation of macrophages . This inhibition results in altered gene expression and cellular metabolism, ultimately reducing the tumor burden .

Molecular Mechanism

At the molecular level, pexidartinib inhibits the CSF1R by interacting with its juxtamembrane region, preventing the binding of CSF1 and ATP to the receptor . This interaction stabilizes the autoinhibited state of CSF1R, blocking its ligand-induced autophosphorylation and subsequent activation . By inhibiting CSF1R signaling, pexidartinib reduces the proliferation of tumor cells and downregulates the activity of macrophages involved in TGCT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pexidartinib have been observed to change over time. Studies have shown that pexidartinib is stable under standard laboratory conditions and maintains its inhibitory activity against CSF1R . Long-term studies have demonstrated that pexidartinib can lead to sustained reductions in tumor-associated macrophages and improved functional outcomes in patients with TGCT . Prolonged use of pexidartinib may also result in adverse effects such as hepatotoxicity, which necessitates careful monitoring .

Dosage Effects in Animal Models

In animal models, the effects of pexidartinib vary with different dosages. Studies have shown that higher doses of pexidartinib lead to more significant reductions in tumor growth and macrophage numbers . High doses may also result in toxic effects, including hepatotoxicity and embryo-fetal toxicity . The no-observed-adverse-effect levels (NOAELs) of pexidartinib have been determined to be 10 mg/kg/day in rats and 6 mg/kg/day in dogs .

Metabolic Pathways

Pexidartinib primarily undergoes oxidation mediated by hepatic cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP glucuronosyltransferase family 1 member A4 (UGT1A4) . These metabolic pathways are crucial for the clearance of pexidartinib from the body and play a significant role in determining its pharmacokinetic profile .

Transport and Distribution

Pexidartinib is highly protein-bound, with 99% binding to human serum albumin and 89.9% binding to α-1 acid glycoprotein . The apparent volume of distribution of pexidartinib is approximately 187 liters, indicating extensive distribution within the body . In rats, pexidartinib has been shown to penetrate the central nervous system, suggesting its potential to affect brain tumors .

Subcellular Localization

The subcellular localization of pexidartinib is primarily within the cytoplasm, where it interacts with CSF1R and other tyrosine kinases . Pexidartinib’s activity is influenced by its ability to bind to these receptors and inhibit their signaling pathways .

准备方法

化学反应分析

派昔替尼经历各种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括甲酸、乙腈和乙酸乙酯 。这些反应形成的主要产物包括派昔替尼的活性形式及其代谢物 .

相似化合物的比较

属性

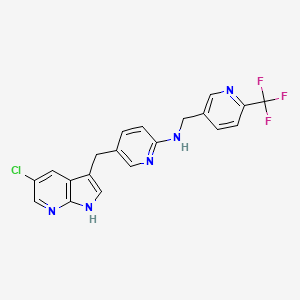

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWRKYUXBBNENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026482 | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1029044-16-3 | |

| Record name | PLX 3397 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pexidartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexidartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12978 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pexidartinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEXIDARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

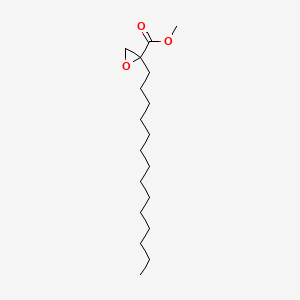

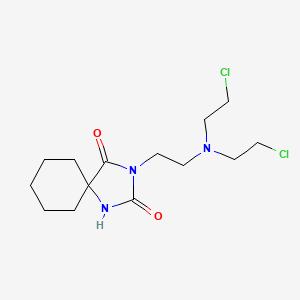

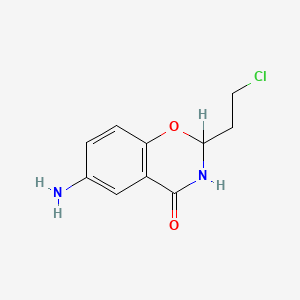

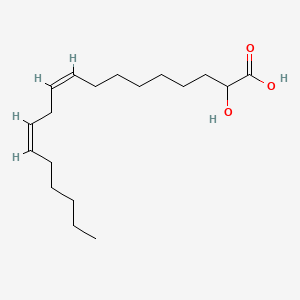

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。